molecular formula C20H20BrNO2 B8022649 YS-49 CAS No. 132836-11-4

YS-49

Cat. No.: B8022649
CAS No.: 132836-11-4
M. Wt: 386.3 g/mol
InChI Key: JXFRKNGQHAAJKY-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide is a complex organic compound that features a naphthalene ring fused with a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YS-49 typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroisoquinoline core, followed by the introduction of the naphthalen-1-ylmethyl group. The final step often includes the addition of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of YS-49 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the diol and hydrobromide groups, which may affect its solubility and reactivity.

    1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Similar structure but without the hydrobromide salt, potentially less stable.

Uniqueness

1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide is unique due to its combination of a naphthalene ring, tetrahydroisoquinoline core, and the presence of both diol and hydrobromide groups

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFRKNGQHAAJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437347
Record name YS-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132836-42-1, 132836-11-4
Record name YS-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YS-49
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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